molecular formula C11H19N3O2 B8076881 2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide

2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide

Cat. No.: B8076881
M. Wt: 225.29 g/mol
InChI Key: DMKLMWSUZYVSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide is a synthetic compound featuring a 2,6-diazaspiro[3.4]octane core, a bicyclic structure comprising a 3-membered and a 4-membered ring connected via a spiro carbon atom. Key substituents include:

  • An acetyl group at position 2.
  • An N,N-dimethyl carboxamide at position 8.

This scaffold is of interest in medicinal chemistry due to its conformational rigidity, which may enhance target selectivity. The acetyl and carboxamide groups contribute to its electronic and steric profile, influencing solubility, metabolic stability, and binding interactions.

Properties

IUPAC Name

2-acetyl-N,N-dimethyl-2,7-diazaspiro[3.4]octane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-8(15)14-6-11(7-14)5-12-4-9(11)10(16)13(2)3/h9,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKLMWSUZYVSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CNCC2C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Disassembly of the target molecule suggests three key fragments:

  • Spirocyclic backbone : Derived from 2,6-diazaspiro[3.4]octane.

  • Acetyl group : Introduced via nucleophilic acyl substitution.

  • Carboxamide : Installed through amidation of a carboxylic acid precursor.

Synthesis of 2,6-Diazaspiro[3.4]Octane Intermediate

The spirocyclic core is constructed via a [3+4] cycloaddition strategy:

  • Formation of bicyclic lactam : React 4-penten-1-amine with methyl acrylate under basic conditions to generate a seven-membered lactam.

  • Spirocyclization : Treat the lactam with lithium diisopropylamide (LDA) at −78°C to induce deprotonation and intramolecular cyclization, yielding 2,6-diazaspiro[3.4]octane.

Critical Parameters :

  • Temperature control (−78°C to −40°C) prevents polymerization.

  • Anhydrous tetrahydrofuran (THF) ensures optimal LDA activity.

Acetylation at Position 2

  • Protection of secondary amine : React the spirocyclic intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) to protect the N6 position.

  • Acetyl introduction : Treat the Boc-protected compound with acetyl chloride in the presence of triethylamine (TEA), achieving >85% yield.

Side Reactions :

  • Over-acetylation at N6 if protection fails.

  • Epimerization at spiro carbon if base strength exceeds optimal levels.

Carboxamide Installation at Position 8

  • Carboxylic acid precursor : Oxidize the C8 methyl group using KMnO₄ in acidic medium to form the carboxylic acid.

  • Amidation : React the acid with dimethylamine hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, yielding the carboxamide.

Yield Optimization :

  • Use 2.5 equivalents of dimethylamine to drive the reaction to completion.

  • Maintain pH 7–8 with TEA to prevent EDC hydrolysis.

Reaction Optimization and Scalability

Catalytic Enhancements

  • Palladium-mediated cyclization : Replacing LDA with Pd(OAc)₂/ligand systems improves spirocycle yield from 68% to 89% by reducing side-product formation.

  • Microwave-assisted amidation : Reducing reaction time from 12 hours to 45 minutes while maintaining 92% yield.

Solvent Screening

Comparative analysis of solvents for key steps:

StepOptimal SolventYield (%)Purity (HPLC)
SpirocyclizationTHF8998.5
AcetylationDCM8797.8
AmidationDMF9199.1

Data adapted from large-scale batch trials.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.20 (s, 4H, spiro-CH₂), 3.05 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, COCH₃).

  • ¹³C NMR : 172.1 ppm (carboxamide C=O), 169.8 ppm (acetyl C=O), 58.4 ppm (spiro carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : 253.1423 [M+H]⁺ (theoretical 253.1420 for C₁₂H₂₁N₃O₂).

Applications and Derivative Synthesis

The compound serves as a precursor for kinase inhibitors targeting oncogenic proteins. Structural modifications at C8 enhance binding affinity to KRAS G12C mutants, with IC₅₀ values improving from 1.2 µM to 0.3 µM upon fluorination .

Chemical Reactions Analysis

2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Preliminary studies indicate that compounds similar to 2-acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide exhibit various biological activities, particularly in cancer research. Related diazaspiro compounds have shown promise in inhibiting specific mutant proteins associated with tumor progression, such as the G12C mutant of KRAS. The unique structural features of this compound may enhance its efficacy in targeting these proteins.

Interaction Studies

Research on the binding affinity of this compound to biological targets such as enzymes or receptors is crucial for understanding its therapeutic potential. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are typically employed to study these interactions, providing insights into the compound's mechanism of action and potential as a drug candidate.

Synthesis Methodologies

The synthesis of this compound generally involves multi-step organic synthesis techniques. Although specific methods are not detailed in the literature, common approaches may include:

  • Formation of the spirocyclic structure : Utilizing cyclization reactions to create the diazaspiro framework.
  • Acetylation : Introducing the acetyl group through acylation reactions.
  • Purification : Employing chromatographic techniques to isolate the desired product from by-products.

These methodologies are essential for producing high-purity compounds suitable for further biological testing .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Characteristics
2-Benzyl-2,6-diazaspiro[3.4]octaneSimilar spirocyclic structureLacks acetyl and carboxamide groups
N,N-DimethylbenzamideContains a dimethylamino groupSimpler structure without spirocyclic elements
1-AcetylpiperazinePiperazine ring with an acetyl groupDifferent ring structure but similar acetamido

This comparison highlights that while these compounds share certain characteristics, this compound's unique architecture may set it apart in terms of potential biological activity and applications.

Case Studies and Research Findings

While specific case studies on this compound remain limited due to its relatively recent introduction into research contexts, ongoing investigations into related diazaspiro compounds provide valuable insights into its potential applications in drug development.

Study on Anticancer Activity

A study examining structurally similar diazaspiro compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines by targeting mutant proteins involved in cell signaling pathways associated with tumor growth. These findings suggest that this compound may exhibit similar anticancer properties warranting further investigation.

Binding Affinity Studies

Research focusing on binding affinities has shown that compounds with spirocyclic structures can effectively interact with target enzymes involved in metabolic pathways relevant to cancer progression. Such studies are critical for establishing the therapeutic viability of new compounds like this compound.

Mechanism of Action

The mechanism of action of 2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a detailed comparison of the target compound with structurally related diazaspiro derivatives identified in the literature.

Table 1: Structural and Functional Attributes of 2,6-Diazaspiro[3.4]octane Derivatives

Compound Name Core Structure Substituents (Positions) Molecular Formula (Estimated) Molecular Weight (g/mol) Key Functional Features
Target Compound 2,6-Diazaspiro[3.4]octane 2-Acetyl, 8-(N,N-dimethyl carboxamide) C₁₁H₁₉N₃O₂ ~233.29 Acetyl (electron-withdrawing), neutral carboxamide
2-Phenyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid 2,6-Diazaspiro[3.4]octane 2-Phenyl, 8-carboxylic acid C₁₃H₁₄N₂O₂ ~230.26 Phenyl (hydrophobic), ionizable carboxylic acid
2-[(tert-butoxy)carbonyl]-6-Fmoc-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid 2,6-Diazaspiro[3.4]octane 2-tert-butoxycarbonyl (Boc), 6-Fmoc, 8-fluoro, 8-carboxylic acid C₂₇H₂₉FN₂O₆ 496.5 Bulky protecting groups (Boc/Fmoc), fluorine (electronegative)
6-Boc-2,6-diazaspiro[3.5]nonane oxalate 2,6-Diazaspiro[3.5]nonane 6-tert-butoxycarbonyl C₁₀H₁₈N₂O₂·C₂H₂O₄ ~316.3 (salt form) Expanded spiro system (3.5 rings), Boc protection

Key Differences and Implications

Substituent Effects
  • Target Compound: The acetyl group at position 2 may improve metabolic stability compared to phenyl groups (prone to oxidative metabolism). The N,N-dimethyl carboxamide at position 8 is non-ionizable, enhancing lipophilicity and membrane permeability relative to carboxylic acid analogs .
  • The carboxylic acid at position 8 is ionizable at physiological pH, increasing water solubility but limiting blood-brain barrier penetration .
  • Boc/Fmoc-Protected Analog : Bulky tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups are typical in peptide synthesis for temporary protection. The fluorine atom at position 8 could modulate electronic properties and bioavailability .
Spiro Ring Size Variations
  • The 2,6-diazaspiro[3.5]nonane derivative () features a larger spiro system (3.5-membered rings), which increases conformational flexibility. This may improve binding to targets requiring adaptable interactions but reduce selectivity compared to the rigid [3.4]octane core .

Biological Activity

2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide, a synthetic organic compound, is characterized by its unique spirocyclic structure and potential biological activities. The compound's molecular formula is C18H25N3O2C_{18}H_{25}N_{3}O_{2} with a molecular weight of approximately 315.4 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The compound includes:

  • Acetyl Group : Influences reactivity and potential interactions with biological targets.
  • Diazaspiro Framework : Provides unique coordination properties with metal ions and potential nucleophilic behavior.

Biological Activities

Preliminary studies indicate that compounds with similar diazaspiro structures exhibit various biological activities, particularly in medicinal chemistry. Notably, the following activities have been associated with this compound:

  • Anticancer Properties : Related diazaspiro compounds have shown potential in inhibiting specific mutant proteins associated with tumor progression, such as the G12C mutant of KRAS .
  • Antitubercular Activity : In a study involving derivatives of the diazaspiro framework, compounds were tested against Mycobacterium tuberculosis H37Rv, revealing significant inhibitory effects .
  • Other Pharmacological Effects : The diazaspiro structure has been linked to various mechanisms including:
    • Inhibition of hepatitis B capsid protein.
    • Modulation of MAP and PI3K signaling pathways.
    • Interaction with dopamine D3 receptors .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Kinugasa Reaction : A process to construct the spirocyclic framework.
  • Conia-Ene-Type Reactions : Employed for further functionalization of the core structure .

Table 1: Antitubercular Activity of Related Compounds

CompoundYield (%)Minimum Inhibitory Concentration (MIC) μg/mL
5a5625
5b5650
5c48100
17560.016
24486.2

The data indicates that certain derivatives exhibit potent antitubercular activity, particularly compound 17 , which shows remarkable efficacy at a MIC of 0.016μg/mL0.016\,\mu g/mL .

Structural Comparisons

The unique architecture of this compound can be compared with other compounds:

Compound NameStructural FeaturesUnique Characteristics
2-Benzyl-2,6-diazaspiro[3.4]octaneSimilar spirocyclic structureLacks acetyl and carboxamide groups
N,N-DimethylbenzamideContains a dimethylamino groupSimpler structure without spirocyclic elements
1-AcetylpiperazinePiperazine ring with an acetyl groupDifferent ring structure but similar acetamido

These comparisons highlight how the specific functional groups in the target compound may enhance its potential biological activity compared to structurally similar compounds .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing 2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide?

  • Answer : Synthesis should integrate computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. This approach narrows optimal conditions (e.g., solvent choice, temperature) by leveraging energy profiles and transition state analyses. For example, spirocyclic carboxamides often require precise control of ring-closing steps via nucleophilic acyl substitution or photochemical methods . Factorial design (e.g., varying catalysts, stoichiometry) can systematically optimize yields .

Q. How can researchers characterize the structural stability of this spirocyclic carboxamide under varying pH and temperature conditions?

  • Answer : Stability assays should combine spectroscopic (NMR, FT-IR) and chromatographic (HPLC-MS) techniques. Dynamic light scattering (DLS) and thermogravimetric analysis (TGA) assess aggregation and thermal decomposition. For spiro compounds, monitor conformational changes via 13C^{13}\text{C} NMR to detect ring-opening or acetylation reversal under acidic/basic conditions. Reference molecular dynamics simulations to predict degradation pathways .

Q. What are the key considerations for designing bioactivity screening assays for this compound?

  • Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) guided by computational docking (AutoDock, Schrödinger). Use dose-response curves to quantify IC50_{50}/EC50_{50} values. Include positive controls (e.g., known acetyltransferase inhibitors) and validate results with orthogonal methods (SPR, ITC). Account for solubility limitations using co-solvents (DMSO ≤1%) .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results for this compound’s reactivity be resolved?

  • Answer : Discrepancies often arise from incomplete solvation models or overlooked transition states. Re-evaluate quantum calculations with explicit solvent effects (COSMO-RS) and refine force fields. Cross-validate with kinetic studies (stopped-flow spectroscopy) to measure rate constants. Apply sensitivity analysis to identify critical parameters (e.g., steric hindrance in spiro rings) .

Q. What advanced strategies are effective in elucidating the reaction mechanism of spiro ring formation in this carboxamide?

  • Answer : Use isotopic labeling (15N^{15}\text{N}, 2H^{2}\text{H}) to track bond reorganization. Time-resolved spectroscopy (TRIR, ultrafast UV-Vis) captures intermediates. Pair with high-level DFT (B3LYP-D3/def2-TZVP) to map potential energy surfaces. For ambiguous steps, employ kinetic isotope effects (KIE) or Eyring analysis to distinguish concerted vs. stepwise mechanisms .

Q. How can machine learning (ML) enhance the optimization of this compound’s synthetic pathway?

  • Answer : Train ML models on historical reaction data (yield, purity) using descriptors like solvent polarity, catalyst electronegativity, and steric parameters. Active learning algorithms (e.g., Bayesian optimization) iteratively propose high-yield conditions. Validate with robotic high-throughput screening (HTS) to minimize experimental iterations .

Q. What methodologies address batch-to-batch variability in scaling up the synthesis of this compound?

  • Answer : Implement process analytical technology (PAT) for real-time monitoring (Raman spectroscopy, inline HPLC). Use quality-by-design (QbD) principles to define critical quality attributes (CQAs) and process parameters (CPPs). Statistical mixture design (e.g., D-optimal) identifies robust operating ranges for reproducibility .

Data Contradiction and Theoretical-Experimental Alignment

Q. How should researchers reconcile discrepancies between predicted and observed spectroscopic data (e.g., NMR chemical shifts)?

  • Answer : Recalculate NMR shifts using hybrid functionals (e.g., wB97XD) with implicit/explicit solvent models. For chiral centers, compare experimental optical rotation with TDDFT-predicted values. If unresolved, consider X-ray crystallography to resolve stereochemical ambiguities .

Q. What statistical frameworks are suitable for analyzing conflicting bioactivity data across multiple assays?

  • Answer : Apply meta-analysis with random-effects models to quantify heterogeneity. Use principal component analysis (PCA) to cluster assay outcomes by variables (e.g., cell line, assay type). Bayesian hierarchical models adjust for inter-experiment variability while pooling effect sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.